molecular formula C13H10F3N3O3 B2678273 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide CAS No. 1286728-84-4

2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide

Cat. No.: B2678273
CAS No.: 1286728-84-4
M. Wt: 313.236
InChI Key: AVZYNSGAKNBVTJ-UHFFFAOYSA-N
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Description

2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the trifluoroethyl group: This step may involve nucleophilic substitution reactions using trifluoroethylating agents.

    Benzamido group attachment: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions could target the amide or oxazole functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide exhibit significant antimicrobial properties. For instance:

  • Case Study : A series of synthesized oxazoles were tested against Gram-positive and Gram-negative bacteria. Compounds showed minimum inhibitory concentrations (MICs) as low as 1.27 µM against certain strains .

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a potential candidate for cancer therapy:

  • Case Study : Research on related benzamide derivatives indicated promising results against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than those of standard treatments like 5-fluorouracil (5-FU) .

Anti-inflammatory Effects

Oxazole derivatives have been investigated for their anti-inflammatory properties. The trifluoroethyl substitution may enhance the compound's ability to inhibit inflammatory pathways.

Neuroprotective Effects

Emerging studies suggest that similar compounds may offer neuroprotective benefits. They could potentially be developed for treating neurodegenerative diseases due to their ability to cross the blood-brain barrier effectively.

Data Table: Summary of Biological Activities

Activity Tested Compound MIC/IC50 Value Target Pathogen/Cancer Cell
AntimicrobialThis compound1.27 µMGram-positive bacteria
AnticancerRelated benzamide derivativesIC50 = 5.85 µMHCT116 cancer cell line
Anti-inflammatoryVarious oxazole derivativesNot specifiedIn vitro models
NeuroprotectiveSimilar oxazole compoundsNot specifiedNeurodegenerative models

Mechanism of Action

The mechanism of action of 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The trifluoroethyl group could enhance its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    2-benzamido-1,3-oxazole-4-carboxamide: Lacks the trifluoroethyl group.

    N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide: Lacks the benzamido group.

    2-benzamido-N-ethyl-1,3-oxazole-4-carboxamide: Has an ethyl group instead of a trifluoroethyl group.

Uniqueness

The presence of both the benzamido and trifluoroethyl groups in 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide may confer unique properties, such as enhanced biological activity or stability, compared to similar compounds.

Biological Activity

The compound 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide is a derivative of oxazole known for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3N3O2C_{10}H_{8}F_{3}N_{3}O_{2}, with a molecular weight of approximately 263.19 g/mol. The presence of the trifluoroethyl group enhances lipophilicity and may influence the compound's biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the formation of the oxazole ring followed by the introduction of the benzamido and trifluoroethyl groups. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that similar oxazole compounds demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coliTBD
S. aureusTBD
Standard (Amoxicillin)E. coli27
Standard (Clotrimazole)C. albicansTBD

Anti-inflammatory Properties

Oxazole derivatives have also been studied for their anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that oxazole compounds could exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Specific analogs have demonstrated cytotoxicity against cancer cell lines in vitro .

Case Study: Anticancer Activity
A recent study evaluated a series of oxazole derivatives for their cytotoxic effects on human cancer cell lines. The results showed that certain modifications to the oxazole structure significantly enhanced their potency against breast cancer cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability and efficacy.

Properties

IUPAC Name

2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c14-13(15,16)7-17-11(21)9-6-22-12(18-9)19-10(20)8-4-2-1-3-5-8/h1-6H,7H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZYNSGAKNBVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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